

Application Note: Experimental Setup for ALD with Tris(trimethylsiloxy)antimony

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Compound of Interest

Compound Name:	TRIS(TRIMETHYLSILOXY)ANTIMONY
CAS No.:	194033-87-9
Cat. No.:	B071154

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Executive Summary

Tris(trimethylsiloxy)antimony (

, often abbreviated as Sb(OTMS)₃) is a specialized metal-organic precursor for the Atomic Layer Deposition (ALD) of antimony-based thin films, including Antimony Oxide (

) and Antimony Chalcogenides (e.g.,

for phase change memory).

Unlike halide precursors (

), Sb(OTMS)₃ offers a chlorine-free deposition route, eliminating corrosive byproducts and film impurities. Compared to standard alkoxides (

), the bulky trimethylsilyl ligands provide steric hindrance that stabilizes the monomeric species in the gas phase, potentially improving volatility and self-limiting surface reactions.

This guide details the experimental setup, precursor handling, and process development protocol required to utilize Sb(OTMS)₃ effectively.

Precursor Chemistry & Properties

Understanding the physicochemical properties of Sb(OTMS)₃ is critical for designing the delivery system.

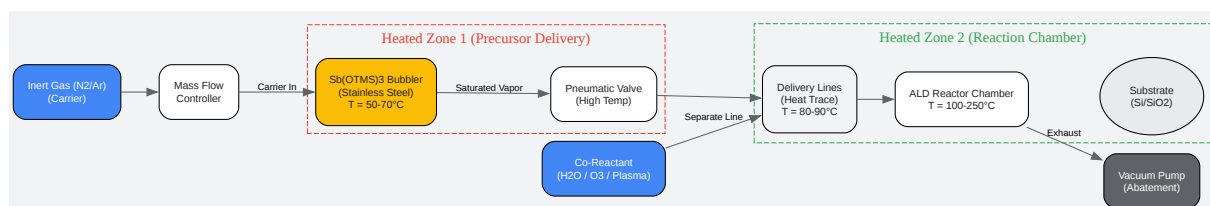
Property	Specification	Notes
Chemical Formula		C ₉ H ₂₇ O ₃ SbSi ₃
Molecular Weight	401.33 g/mol	High MW implies lower vapor pressure than simple alkoxides.
Physical State	Liquid / Low-melting Solid	Monomeric in gas/solution; tends to dimerize in solid state. [1][2]
Vapor Pressure	Moderate	Requires heating (40–70°C) for sufficient ALD flux.
Reactivity	Moisture Sensitive	Hydrolyzes to form and Trimethylsilanol ().
Thermal Stability	Stable < 150°C	Avoid overheating bubbler to prevent pre-decomposition.

Key Insight: While Sb(OTMS)₃ exists as a dimer in the solid state, it dissociates into monomers upon vaporization. The delivery lines must be kept sufficiently hot to prevent cold-spot condensation and re-dimerization, which would block flow.

Experimental Hardware Setup

The following schematic details the required ALD reactor configuration. A "draw-down" or "vapor-boost" setup is recommended due to the precursor's moderate vapor pressure.

Precursor Delivery System Diagram



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Figure 1: Heated delivery system for Sb(OTMS)₃. Note the temperature gradient (Bubbler < Lines < Chamber) to prevent condensation.

Critical Hardware Components

- Bubbler (Ampoule): Use a stainless steel bubbler capable of vacuum sealing.
 - Protocol: Fill in an inert glovebox (ppm).
- Heating Jacket: The bubbler must be heated to 50–70°C to generate sufficient vapor pressure.
- Line Heating: All delivery lines between the bubbler and the chamber must be heat-traced to 10–20°C above the bubbler temperature (e.g., 80–90°C).
 - Failure Mode: If lines are cooler than the bubbler, the precursor will condense, causing inconsistent dosing and particle generation.
- Co-Reactant Line: Ensure the oxidant (

,
) or chalcogen source (

) enters through a separate port to prevent CVD-like reactions in the manifold.

Process Window & Chemistry

Because $\text{Sb}(\text{OTMS})_3$ is a siloxide, the reaction mechanism involves the cleavage of the Sb-O bond or the O-Si bond depending on the co-reactant.

Reaction Mechanism (Oxide Growth)

Half-Reaction A (Precursor Pulse):

- The precursor reacts with surface hydroxyls. The bulky TMS group leaves as trimethylsilanol.

Half-Reaction B (Oxidant Pulse -

):

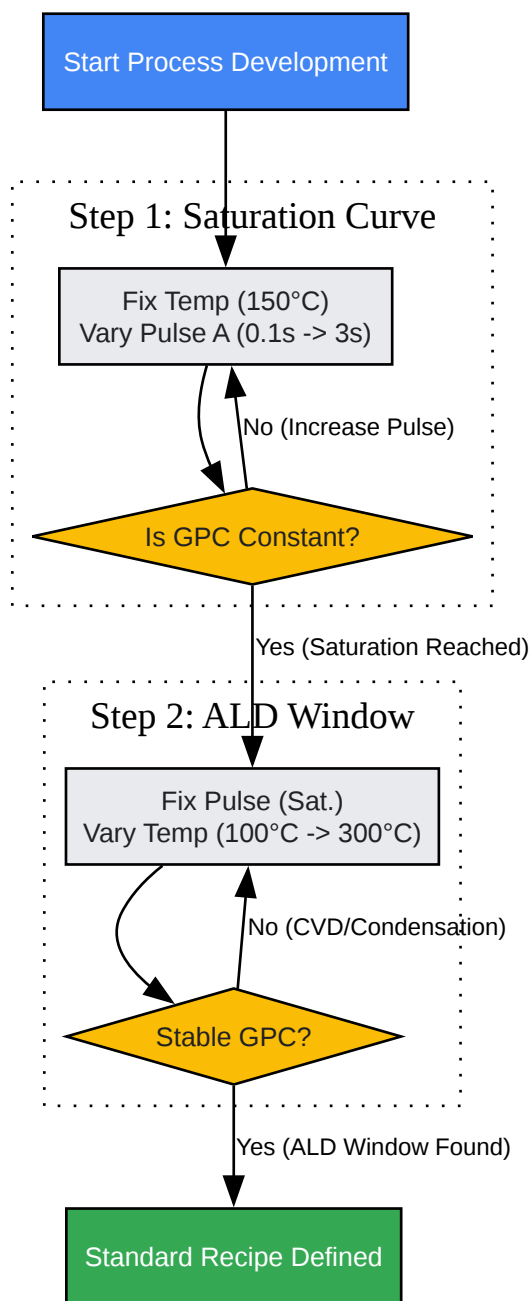
- Water hydrolyzes the remaining siloxy ligands, regenerating the hydroxyl surface for the next cycle.

ALD Cycle Timing Protocol

The following timing is a starting point for a reactor volume of ~1 liter.

Step	Action	Time (s)	Purpose
1	Pulse Sb(OTMS) ₃	0.5 – 2.0	Saturate surface with Sb precursor.
2	Purge ()	10.0 – 20.0	Remove excess precursor and TMS-OH byproduct. Long purge required due to high MW.
3	Pulse Co-Reactant	0.1 – 0.5	Introduce or .
4	Purge ()	10.0 – 15.0	Remove unreacted oxidant and byproducts.

Process Optimization Workflow



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Figure 2: Workflow for establishing the ALD window for a new precursor.

Characterization & Validation

To confirm the deposition is true ALD and the material quality is high, perform the following:

- Ellipsometry / XRR:

- Metric: Growth Per Cycle (GPC).
- Target: Constant GPC (~0.5 - 1.0 Å/cycle) vs. pulse time indicates self-limiting behavior.
- X-Ray Photoelectron Spectroscopy (XPS):
 - Metric: Elemental Composition.[3]
 - Critical Check: Silicon Content. Since the ligand contains Si, high Si% in the film indicates incomplete ligand exchange (reaction temp too low) or decomposition (temp too high).
 - Target: Sb:O ratio approx 2:3 (for

).
- XRD (X-Ray Diffraction):
 - Metric: Crystallinity.[3]
 - Note: As-deposited films at low temp (<150°C) are often amorphous. Annealing at >250°C may be required to crystallize

or

.

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
No Growth	Bubbler too cold; Precursor decomposed.	Increase bubbler temp to 60°C; Check precursor color (should be clear/yellowish, not black).
High Silicon Impurity	Incomplete reaction; Decomposition.	Increase reactor temperature; Increase water pulse time; Check for leaks.
Non-Uniform Film	Condensation in lines; Insufficient purge.	Increase line heating (+10°C); Increase purge time (heavy molecules desorb slowly).
High Particle Count	Gas phase reaction (CVD).	Ensure pulses A and B never overlap; Increase purge times significantly.

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